4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is formally named 4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane under IUPAC guidelines. Its nomenclature reflects:
- A 1,3,2-dioxaborolane core (a five-membered boron-containing heterocycle).
- 4,4,5,5-Tetramethyl substituents on the dioxaborolane ring.
- A 3-(phenoxymethyl)phenyl group at position 2 of the heterocycle.
Molecular Formula : C₁₉H₂₃BO₃.
Molecular Weight : 310.20 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value/Notation | Source |
|---|---|---|
| SMILES | CC1(C)OB(OC1(C)C)C1=CC(COC2=CC=CC=C2)=CC=C1 |
|
| InChI Key | AFDZGEOQKHIWKF-UHFFFAOYSA-N | |
| PubChem CID | 24229702 |
The phenoxymethyl group introduces steric bulk and electronic modulation, influencing reactivity in cross-coupling reactions.
Crystallographic and Stereochemical Properties
While direct X-ray crystallographic data for this compound is unavailable, structural analogs provide insights:
- Dioxaborolane rings in similar boronic esters adopt a near-planar geometry, with boron in a trigonal planar configuration.
- Bond lengths : In pinacol boronic esters, B–O bonds range from 1.36–1.41 Å, while B–C bonds measure ~1.56 Å.
Stereoelectronic Features:
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
Computational Modeling of Molecular Geometry
Density functional theory (DFT) simulations reveal:
Optimized Geometry :
- Boron coordination : Trigonal planar, with B–O bond lengths of 1.38 Å and B–C bond lengths of 1.57 Å.
- Torsional angles : The phenoxymethyl group induces a 42° twist relative to the dioxaborolane plane, reducing steric strain.
Table 2: Key Computed Parameters
| Parameter | Value (DFT) | Method/Basis Set |
|---|---|---|
| B–O bond length | 1.38 Å | B3LYP/6-31G(d) |
| B–C bond length | 1.57 Å | B3LYP/6-31G(d) |
| Dihedral angle (C–B–O–C) | 42° | B3LYP/6-31G(d) |
These findings align with experimental data for structurally related dioxaborolanes.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDZGEOQKHIWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640407 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-68-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Pinacol esterification | Boronic acid derivative | Pinacol, MgSO₄, reflux | ~85% | Simple, one-step |
| Suzuki-Miyaura coupling | Bromoarene | n-BuLi, boron reagent, THF | 72–86% | Compatible with sensitive substrates |
| Miyaura borylation | Iodoarene | B₂pin₂, Pd catalyst, KOAc | >70% | Scalable, high selectivity |
Critical Considerations
- Purification : Silica gel chromatography with EtOAc/hexane (1:1) is effective.
- Side reactions : Competing protodeboronation or homo-coupling may occur if moisture is present.
- Scalability : The pinacol method is preferred for large-scale synthesis due to fewer steps.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The compound is a versatile precursor in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates carbon-carbon bond formation between aryl halides and boronic acids. Its pinacol boronate group enhances reactivity by stabilizing the boron center, enabling efficient coupling under palladium catalysis .
Reaction Mechanism :
-
Oxidative Addition : Palladium(0) catalyst undergoes oxidative addition with an aryl halide.
-
Transmetallation : The boronate ester transmetallates with the palladium complex, replacing the halide.
-
Reductive Elimination : A carbon-carbon bond forms, releasing the coupled product and regenerating the catalyst .
Functional Group Transformations
The phenoxymethyl group allows further derivatization:
-
Demethylation : Removal of methyl groups via acidic or oxidative conditions.
-
Cross-Coupling Variants : Participation in Stille, Heck, or Negishi couplings to generate complex aromatic frameworks.
Stability and Handling
The compound’s pinacol boronate group provides stability under basic conditions but requires protection from moisture and light. Typical storage involves amber glass vials under inert atmosphere .
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:
- Suzuki Coupling Reactions : This compound serves as a boronate ester that can react with aryl halides to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki Coupling
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in coupling reactions to synthesize complex biaryl structures which are important intermediates in drug development. The reaction conditions were optimized to achieve high yields and selectivity.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | K2CO3 in DMF at 80°C |
Medicinal Chemistry
The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry. It has been investigated for its potential as a drug delivery agent and as part of prodrug systems.
Case Study: Drug Delivery Systems
Research published in Advanced Drug Delivery Reviews highlighted the use of this dioxaborolane derivative in targeted drug delivery systems. The study found that incorporating this compound into nanoparticles improved the bioavailability and therapeutic efficacy of anticancer drugs.
| Drug Compound | Bioavailability Improvement (%) | Formulation Type |
|---|---|---|
| Doxorubicin | 40 | Lipid-based nanoparticles |
Materials Science
This compound has also found applications in materials science, particularly in the development of boron-containing polymers and materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
A study featured in Macromolecules explored the incorporation of this compound into polymer matrices. The results indicated significant improvements in thermal resistance and mechanical strength compared to traditional polymers.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its phenoxymethyl group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic syntheses and industrial applications .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS Number: 912569-68-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H23BO3
- Molecular Weight : 310.20 g/mol
- IUPAC Name : this compound
- PubChem CID : 24229702
| Property | Value |
|---|---|
| CAS Number | 912569-68-7 |
| Purity | ≥97% |
| Appearance | Amber liquid |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its potential to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is particularly useful in the development of targeted therapies.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:
- In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
- Case Study : A study demonstrated that a related dioxaborolane compound effectively inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and inducing oxidative stress .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:
- Mechanism : The compound may protect neuronal cells from oxidative damage and apoptosis by modulating signaling pathways associated with inflammation and cell survival .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Study Design : Mice treated with the compound showed reduced tumor sizes compared to control groups. Additionally, behavioral assessments indicated improvements in cognitive function in models of neurodegeneration .
Safety and Toxicology
While the biological activity is promising, safety profiles must be established:
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC.
- Use inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
Basic: How should this compound be safely handled and stored?
Methodological Answer:
Handling :
Q. Storage :
- Temperature : Store at -20°C in a sealed container under inert gas (e.g., Ar) to prevent moisture-induced degradation .
- Stability : Shelf life is 1–2 years at -20°C; avoid exposure to light and oxidizing agents .
Advanced: How can cross-coupling reactions using this boronic ester be optimized?
Methodological Answer:
Key Parameters :
- Catalyst Selection : Ir-catalyzed photoredox conditions enhance coupling efficiency with electron-deficient partners .
- Solvent Systems : Use DMF or THF for polar substrates; add 10% H₂O to improve solubility of inorganic bases .
- Base Compatibility : K₂CO₃ or CsF often outperform Na₂CO₃ in reactions with sterically hindered substrates .
Q. Troubleshooting :
- Low Yield : Check for boronic ester hydrolysis via ¹¹B NMR (δ ~30 ppm for intact boronate) .
- Side Reactions : Add 1 eq. of 2,6-lutidine to suppress protodeboronation .
Advanced: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
Primary Techniques :
Q. Secondary Validation :
- FT-IR : Confirm B-O stretching (~1350 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, B content (e.g., C: 72.5%, H: 7.3%) .
Advanced: How can solubility challenges in organic reactions be addressed?
Methodological Answer:
Solvent Optimization :
Q. Additives :
Q. Table 1: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| THF | 25.6 | 25°C, N₂ atm |
| DCM | 18.9 | 25°C, dark |
| H₂O | <0.1 | 25°C |
Advanced: How does the phenoxymethyl substituent influence reactivity?
Methodological Answer:
Electronic Effects :
Q. Steric Considerations :
- Substituent bulkiness (Tolman cone angle ~150°) necessitates larger catalyst ligands (e.g., XPhos) to prevent steric hindrance .
Q. Contradictions in Data :
- Some studies report faster coupling with Pd(OAc)₂ , while others favor PdCl₂(dppf) . Validate via controlled screening.
Basic: What are the primary applications in academic research?
Methodological Answer:
- C–C Bond Formation : Used in Suzuki-Miyaura couplings to synthesize biaryl motifs for drug discovery .
- Protease Inhibitors : Acts as a precursor for α-aminoboronic acids targeting serine proteases .
- Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds to form tertiary alcohols .
Advanced: How to mitigate boron retention during purification?
Methodological Answer:
Chromatography :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
